tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Overview
Description
Tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C15H19F2NO3 and its molecular weight is 299.31 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, also known by its CAS number 388071-27-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 299.31 g/mol
- CAS Number : 388071-27-0
- Purity : Typically ≥95% .
The biological activity of this compound has been linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways. The presence of the oxirane ring is thought to contribute to its reactivity and potential inhibitory effects on target proteins.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific proteases. For example, studies on similar compounds indicate that structural modifications can significantly enhance inhibitory potency against protease enzymes . The IC values for related compounds have been reported in the range of micromolar concentrations, suggesting that this compound may exhibit comparable activity.
Cytotoxicity and Selectivity
Research has also focused on the cytotoxic effects of this compound on various cell lines. For instance, a study evaluating related carbamates found that modifications to the molecular structure could lead to reduced cytotoxicity while maintaining enzyme inhibition . The selectivity index (SI), which compares the effective dose against cytotoxicity, is crucial for assessing the therapeutic potential of such compounds.
Case Studies
- SARS-CoV Protease Inhibition : Compounds structurally similar to this compound have been evaluated for their ability to inhibit SARS-CoV proteases. These studies found that specific modifications could enhance inhibitory activity significantly .
- Antibacterial Activity : Research into the antibacterial properties of related compounds has shown promising results against resistant strains of bacteria. The incorporation of fluorine atoms has been associated with increased lipophilicity and membrane permeability, enhancing antibacterial efficacy .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGKCDXMOMAORK-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432886 | |
Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388071-27-0 | |
Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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